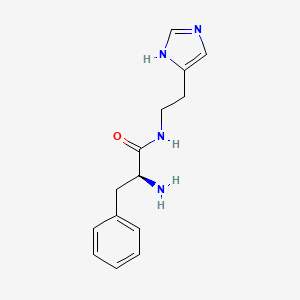

N-(Phenylalanyl)histamine

Description

N-(Phenylalanyl)histamine is a synthetic conjugate of histamine and phenylalanine, likely formed via an amide bond between the carboxyl group of phenylalanine and the amino group of histamine. Histamine, a biogenic amine derived from the decarboxylation of histidine, plays critical roles in immune responses, neurotransmission, and gastric acid secretion . Phenylalanine, an essential aromatic amino acid, contributes to the structural and functional diversity of peptides.

Properties

Molecular Formula |

C14H18N4O |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

(2S)-2-amino-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C14H18N4O/c15-13(8-11-4-2-1-3-5-11)14(19)17-7-6-12-9-16-10-18-12/h1-5,9-10,13H,6-8,15H2,(H,16,18)(H,17,19)/t13-/m0/s1 |

InChI Key |

AZFVDRVLEHZFNZ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCCC2=CN=CN2)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC2=CN=CN2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Enzymes/Receptors | Biological Role |

|---|---|---|---|

| N-(Phenylalanyl)histamine | Histamine + phenylalanine | Likely HNMT/DAO | Hypothetical immune/neuro modulator |

| N-Methylhistamine | Methylated histamine | HNMT, H1–H4 receptors | Histamine metabolite |

| Tyramine | Phenolic amine | MAO | Vasoconstrictor, food-borne amine |

| β-Phenylalanyl–CoA | β-phenylalanine + CoA | β-phenylalanyl–CoA transferase | Taxol biosynthesis intermediate |

Table 2: Metabolic Pathways

| Compound | Primary Metabolic Enzyme | Associated Disorders |

|---|---|---|

| Histamine | DAO, HNMT | Histamine intolerance |

| Tyramine | MAO | Hypertensive crisis |

| This compound | Unknown (likely DAO/HNMT) | Potential drug interactions |

Research Findings and Gaps

- Enzyme Specificity: β-Phenylalanyl–CoA transferases discriminate between β-aminoacyl-CoA substrates, suggesting that this compound’s activity may depend on similar stereochemical recognition .

- Receptor Dynamics : Antihistamines like phenyltoloxamine highlight the importance of aromatic groups in H1 receptor antagonism, which could inform design principles for histamine derivatives .

- Metabolic Competition : Concurrent intake of histamine and phenethylamine-rich foods may overwhelm DAO/MAO pathways, worsening intolerance symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.